1'-benzylspiro[5H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]-2'-one
Overview
Description
1’-Benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the benzimidazoquinazoline family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1’-benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one typically involves the condensation of 2-(2-aminophenyl)-1H-benzimidazole with appropriate aldehydes or ketones under specific conditions. One common method includes the use of microwave-assisted synthesis, which significantly reduces reaction time and increases yield . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Chemical Reactions Analysis
1’-Benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or quinazoline rings, often using halogenated reagents.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted benzimidazoquinazolines and their derivatives .
Scientific Research Applications
1’-Benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1’-benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell proliferation. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
1’-Benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. Similar compounds include:
- 5’,7’-Dichloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one
- 5’-Fluoro-1’-methyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one
These compounds share the benzimidazoquinazoline core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1'-benzylspiro[5H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O/c33-27-28(21-13-5-8-16-24(21)31(27)18-19-10-2-1-3-11-19)30-22-14-6-4-12-20(22)26-29-23-15-7-9-17-25(23)32(26)28/h1-17,30H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRUFZJIRGTBAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)NC5=CC=CC=C5C6=NC7=CC=CC=C7N46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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